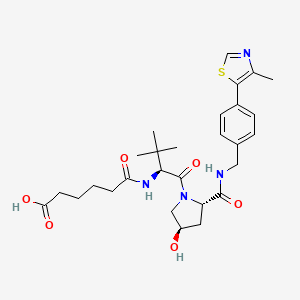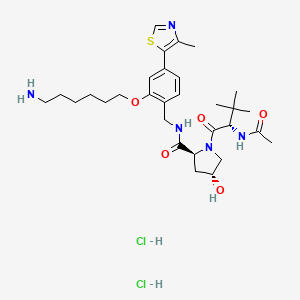![molecular formula C19H23FN2O2 B611741 N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B611741.png)
N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide
Descripción general
Descripción
VU0404251 es un fármaco de molécula pequeña que actúa como un modulador alostérico positivo del receptor metabotrópico de glutamato 5 (mGluR5). Fue desarrollado inicialmente por el Centro Médico de la Universidad de Vanderbilt y actualmente se encuentra en la etapa preclínica de investigación. Este compuesto ha mostrado potencial en el tratamiento de trastornos psicóticos .
Aplicaciones Científicas De Investigación
VU0404251 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de herramienta para estudiar la modulación del mGluR5 y sus efectos en varias vías bioquímicas.
Biología: Investigado por su papel en la modulación de la señalización neuronal y la plasticidad sináptica.
Medicina: Explorado como un posible agente terapéutico para tratar trastornos psicóticos y otras afecciones neurológicas.
Industria: Utilizado en el desarrollo de nuevos medicamentos dirigidos al mGluR5 y vías relacionadas
Análisis Bioquímico
Biochemical Properties
VU0404251 plays a significant role in biochemical reactions by modulating the activity of mGluR5. This receptor is part of the G-protein coupled receptor (GPCR) family and is involved in various neuronal signaling pathways. VU0404251 enhances the receptor’s response to its endogenous ligand, glutamate, by binding to an allosteric site distinct from the orthosteric site. This interaction leads to increased receptor activation and downstream signaling .
Cellular Effects
VU0404251 has been shown to influence various cellular processes, particularly in neuronal cells. It modulates cell signaling pathways by enhancing mGluR5 activity, which can lead to changes in gene expression and cellular metabolism. The compound’s effects on cell function include alterations in synaptic plasticity, which is crucial for learning and memory. Additionally, VU0404251 has been observed to impact cell signaling pathways such as the MAPK/ERK pathway, which plays a role in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of VU0404251 involves its binding to the allosteric site of mGluR5, leading to positive modulation of the receptor. This binding enhances the receptor’s affinity for glutamate and increases its activation. The compound’s action results in the amplification of mGluR5-mediated signaling pathways, including the activation of intracellular second messengers like IP3 and DAG. These signaling cascades ultimately lead to changes in gene expression and neuronal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of VU0404251 have been observed to change over time. The compound exhibits stability under recommended storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that VU0404251 can maintain its modulatory effects on mGluR5 for several hours in vitro. Prolonged exposure may lead to receptor desensitization and reduced efficacy .
Dosage Effects in Animal Models
The effects of VU0404251 vary with different dosages in animal models. At lower doses, the compound effectively enhances mGluR5 activity without causing significant adverse effects. Higher doses may lead to toxicity and adverse effects such as seizures and neurotoxicity. Studies have identified a therapeutic window within which VU0404251 can exert its beneficial effects without causing harm .
Metabolic Pathways
VU0404251 is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the action of cytochrome P450 enzymes, which facilitate the compound’s breakdown and elimination from the body. The metabolic flux and levels of metabolites can be influenced by factors such as dosage and duration of exposure .
Transport and Distribution
Within cells and tissues, VU0404251 is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of VU0404251 in specific tissues can impact its overall efficacy and safety profile .
Subcellular Localization
The subcellular localization of VU0404251 is primarily within the neuronal cells, where it exerts its modulatory effects on mGluR5. The compound’s activity is influenced by its distribution within different cellular compartments, including the plasma membrane and intracellular organelles. Post-translational modifications and targeting signals may direct VU0404251 to specific subcellular locations, affecting its function and potency .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de VU0404251 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura principal a través de una serie de reacciones de condensación y ciclación, seguidas de modificaciones de grupos funcionales para introducir los sustituyentes deseados. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para lograr altos rendimientos y pureza .
Métodos de producción industrial
La producción industrial de VU0404251 probablemente implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para volúmenes más grandes, asegurar la calidad y pureza consistentes, e implementar técnicas de purificación eficientes. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la escalabilidad y la reproducibilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
VU0404251 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o cetónicos, mientras que la reducción puede producir alcoholes o aminas .
Mecanismo De Acción
VU0404251 ejerce sus efectos al unirse al sitio alostérico del receptor metabotrópico de glutamato 5 (mGluR5). Esta unión mejora la respuesta del receptor a su ligando natural, el glutamato, lo que lleva a una mayor activación de las vías de señalización descendentes. La modulación de la actividad del mGluR5 puede influir en varios procesos fisiológicos, incluida la transmisión sináptica y la plasticidad, que son críticos para la función cerebral y el comportamiento normales .
Comparación Con Compuestos Similares
Compuestos similares
VU0360172: Otro modulador alostérico positivo del mGluR5 con propiedades farmacológicas similares.
VU0092273: Un compuesto que también se dirige al mGluR5 pero con diferentes características de unión y potencia.
Singularidad
VU0404251 es único debido a su alta potencia y selectividad para el mGluR5. Ha demostrado eficacia en modelos preclínicos de psicosis, lo que lo convierte en un candidato prometedor para su desarrollo posterior. Su estructura química y sus propiedades de unión distintivas lo diferencian de otros compuestos similares, proporcionando una herramienta valiosa para estudiar la modulación del mGluR5 .
Propiedades
IUPAC Name |
N-[(2R)-3,3-dimethylbutan-2-yl]-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-13(19(2,3)4)22-18(23)15-8-9-17(21-11-15)24-12-14-6-5-7-16(20)10-14/h5-11,13H,12H2,1-4H3,(H,22,23)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYBJCDMLJODRK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=CN=C(C=C1)OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C)NC(=O)C1=CN=C(C=C1)OCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


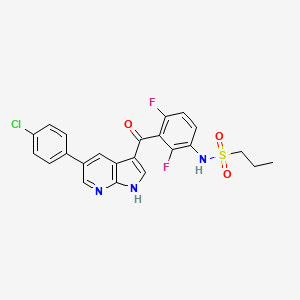
![N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide](/img/no-structure.png)
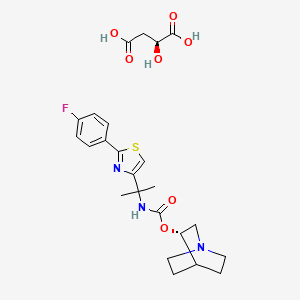
![N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide](/img/structure/B611661.png)

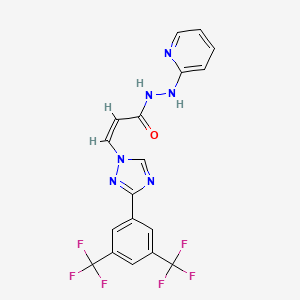
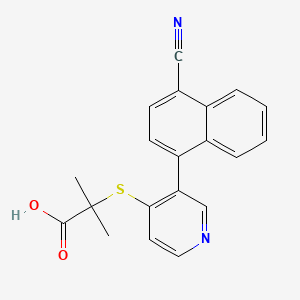
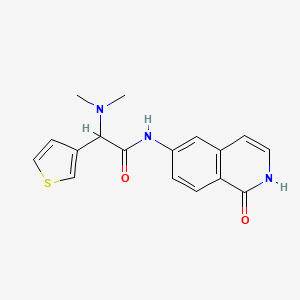
![Verticillin A [MI]](/img/structure/B611668.png)
![N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B611673.png)
